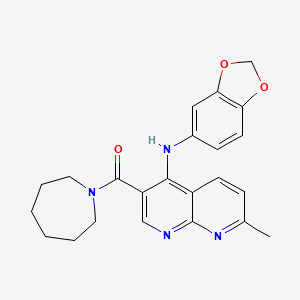

3-(azepane-1-carbonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methyl-1,8-naphthyridin-4-amine

Description

3-(azepane-1-carbonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methyl-1,8-naphthyridin-4-amine is a naphthyridine derivative featuring a 1,8-naphthyridine core substituted with a 7-methyl group, an azepane-1-carbonyl moiety at position 3, and an N-linked 2H-1,3-benzodioxol-5-yl group. The benzodioxol substituent distinguishes it from derivatives with methoxy or cyclopropyl-oxadiazole groups, suggesting unique electronic and steric properties that may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

azepan-1-yl-[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-15-6-8-17-21(26-16-7-9-19-20(12-16)30-14-29-19)18(13-24-22(17)25-15)23(28)27-10-4-2-3-5-11-27/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIHMMHEOCZFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC4=C(C=C3)OCO4)C(=O)N5CCCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(azepane-1-carbonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic compound with a complex structure that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound's chemical formula is , with a molecular weight of 404.5 g/mol. Its structural features include an azepane ring and a benzodioxole moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.5 g/mol |

| CAS Number | 1251600-53-9 |

Research indicates that compounds similar to this compound may exhibit inhibitory effects on protein kinases such as Protein Kinase B (PKB) and Protein Kinase A (PKA). For instance, studies have shown that azepane derivatives can inhibit PKB-alpha with IC50 values in the low nanomolar range (e.g., 4 nM) . This inhibition is crucial for pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy.

Biological Assays and Efficacy

In vitro studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. The compound’s efficacy can be assessed through several assays:

- Cell Viability Assays : Using MTT or XTT assays to determine the cytotoxic effects on cancer cells.

- Apoptosis Induction : Flow cytometry can be employed to quantify apoptotic cells after treatment.

- Cell Cycle Analysis : Investigating cell cycle arrest at specific phases (e.g., G2/M phase) post-treatment.

Case Studies

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on PKB Inhibition : A derivative showed significant inhibition of PKB-alpha with an IC50 of 5 nM, suggesting a strong interaction that could be leveraged for therapeutic purposes .

- Anticancer Activity : Compounds with similar structures induced apoptosis in HeLa and MCF-7 cell lines, with IC50 values indicating potent activity (e.g., 0.34 μM against MCF-7) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and hypothetical physicochemical differences between 3-(azepane-1-carbonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methyl-1,8-naphthyridin-4-amine and related compounds:

Notes:

- Benzodioxol vs. Methoxy/Chloro Substituents : The benzodioxol group in the target compound offers a fused oxygen-rich aromatic system, which may confer superior solubility in polar solvents compared to the methoxy or chloro-methoxy variants .

- Oxadiazole vs. Azepane-Carbonyl : The oxadiazole-containing analog () replaces the azepane-carbonyl with a heterocyclic ring, likely altering electronic distribution and steric bulk, which could impact target selectivity .

- Hypothetical Bioactivity : While direct pharmacological data are unavailable, the azepane-carbonyl moiety is frequently associated with enhanced membrane permeability due to its lipophilic character, whereas the benzodioxol group’s electron density might favor interactions with aromatic residues in enzyme binding pockets.

Research Findings and Limitations

Current literature lacks explicit experimental data (e.g., IC₅₀ values, solubility, or stability profiles) for the target compound. However, insights can be extrapolated from structurally related molecules:

- Synthetic Accessibility : Derivatives with simpler aryl groups (e.g., 3,4-dimethoxyphenyl) are more commonly reported, suggesting that the benzodioxol variant may require specialized coupling reagents or protective group strategies .

- Computational Predictions : Molecular docking studies on similar naphthyridines indicate that bulkier substituents (e.g., benzodioxol) may reduce binding to compact active sites but improve selectivity for larger pockets .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying 3-(azepane-1-carbonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methyl-1,8-naphthyridin-4-amine?

- Methodology : Synthesis typically involves a multi-step process starting with the 1,8-naphthyridine core. The azepane-1-carbonyl group is introduced via condensation reactions, while the benzodioxol-5-ylamine moiety is attached through nucleophilic substitution. Purification requires gradient HPLC with reverse-phase C18 columns and mobile phases of acetonitrile/water (0.1% TFA) to resolve polar byproducts. Critical parameters include reaction temperature control (±2°C) to avoid side reactions like over-alkylation .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (e.g., - HSQC, HMBC) to assign aromatic protons and confirm substitution patterns. For crystallographic validation, grow single crystals via slow evaporation in a 1:1 chloroform/ethanol mixture and analyze via X-ray diffraction. Cross-validate spectral data with density functional theory (DFT)-calculated NMR shifts .

Q. What experimental conditions are critical for assessing the compound’s stability?

- Methodology : Conduct accelerated stability studies under ICH guidelines:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify degradation products.

- pH stability : Test in buffers (pH 1–10) at 37°C; use LC-MS to identify hydrolysis byproducts (e.g., cleavage of the azepane carbonyl group) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein (e.g., kinase domain). Apply molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (K) and compare with in silico results .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology :

- Assay variability : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., ATP concentration in kinase assays).

- Off-target effects : Use CRISPR knockouts or isoform-specific inhibitors to isolate target-specific activity.

- Data normalization : Apply Z-score transformation to correct for batch effects in high-throughput screens .

Q. How can structure-activity relationship (SAR) studies improve selectivity?

- Methodology : Synthesize analogs with modifications to:

- The azepane ring (e.g., replace with piperidine or morpholine).

- The benzodioxol group (e.g., substitute with methylenedioxy or halogenated variants).

Evaluate IC shifts in enzymatic assays and cross-reference with toxicity profiles (e.g., mitochondrial stress tests). Use Free-Wilson analysis to quantify contributions of substituents to activity .

Q. What methodologies assess the compound’s environmental fate in ecological risk studies?

- Methodology :

- Biodegradation : Use OECD 301F test (modified Sturm test) with activated sludge.

- Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask method; predict BCF (bioconcentration factor) using EPI Suite.

- Aquatic toxicity : Conduct acute Daphnia magna assays (OECD 202) and algal growth inhibition tests (OECD 201) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.